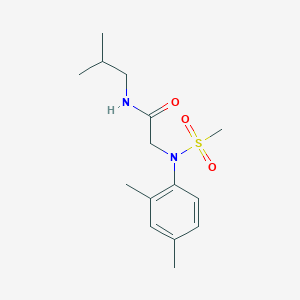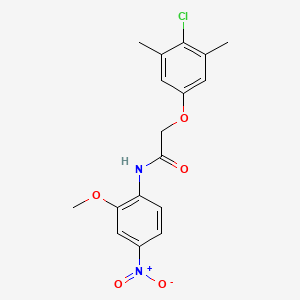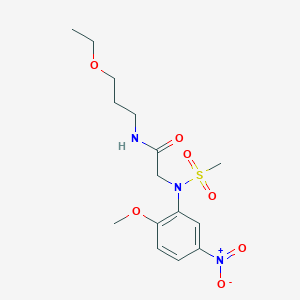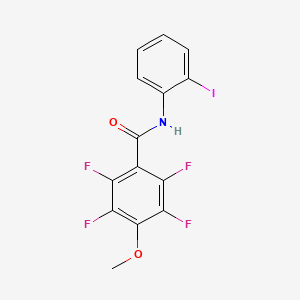
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been investigated for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed that N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide activates the immune system to attack tumor cells. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and Physiological Effects
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to have both biochemical and physiological effects. Biochemically, N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce the production of cytokines, such as TNF-α, and activate immune cells, such as macrophages. Physiologically, N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to cause a decrease in tumor blood flow and an increase in tumor necrosis.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for tumor cells. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce tumor necrosis in a variety of cancer cell lines, while sparing normal cells. However, one limitation of using N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its instability in aqueous solutions. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide can degrade quickly in the presence of water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more stable analogs of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide that can be used in aqueous solutions. Another area of interest is the investigation of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and its potential use in cancer treatment.
Synthesis Methods
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2,4-dimethylbenzoyl chloride with isobutylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product, N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, is obtained after purification and crystallization.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. N~2~-(2,4-dimethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)9-16-15(18)10-17(21(5,19)20)14-7-6-12(3)8-13(14)4/h6-8,11H,9-10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEBVZKIIWDLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)

![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)



![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)
![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)

